molecular formula C23H26F2O5 B117125 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate CAS No. 2326-26-3

6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

Cat. No.: B117125
CAS No.: 2326-26-3
M. Wt: 420.4 g/mol
InChI Key: YXASFOVLXBFEEU-LKVAYOKUSA-N
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Mechanism of Action

Target of Action

The primary target of 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate, also known as [2-[(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, is the glucocorticoid receptor . Glucocorticoid receptors are part of the nuclear receptor family and are widely expressed in almost every cell in the body. They play a crucial role in regulating a wide range of physiological processes, including immune response, metabolism, and inflammation .

Mode of Action

This compound is a glucocorticoid, which means it binds to the glucocorticoid receptor, leading to a conformational change in the receptor . This activated receptor-ligand complex then translocates into the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates the transcription of target genes . The modulation of gene expression leads to the downstream effects of glucocorticoids, which include anti-inflammatory and immunosuppressive effects .

Biochemical Pathways

The activation of the glucocorticoid receptor leads to the modulation of various biochemical pathways. For instance, it can inhibit the transcription of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . It can also induce the expression of anti-inflammatory proteins, further contributing to its anti-inflammatory action .

Pharmacokinetics

As a glucocorticoid, it is likely to be well absorbed and distributed throughout the body . It is soluble in DMSO and Methanol, which suggests it may have good bioavailability

Result of Action

The primary result of the action of this compound is its anti-inflammatory and antiallergic effects . By modulating the transcription of various genes, it can reduce inflammation and suppress immune responses . This makes it potentially useful in the treatment of a variety of conditions characterized by inflammation and overactive immune responses .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its metabolism and action . Additionally, individual variations in the expression and function of the glucocorticoid receptor could influence the efficacy of this compound

Biochemical Analysis

Preparation Methods

The synthesis of 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate involves several steps starting from hydrocortisone . The process includes:

    Acetylation: of the 21-hydroxy group.

    Sulfonylation: of the 11-hydroxy group followed by elimination to form a double bond at the 9(11) position.

    Acetylation: of the 17-hydroxy group.

    Fluorination: at the 6β position followed by hydrolysis.

    Epoxidation: and addition of hydrogen fluoride to form the 6α,9α-difluoro compound.

    Dehydrogenation: to form a double bond at the 1 position and elimination of the 16,17-acetate group.

Chemical Reactions Analysis

6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride for fluorination, p-toluenesulfonic acid for sulfonylation, and various oxidizing and reducing agents . The major products formed from these reactions are typically other glucocorticoid derivatives with modified anti-inflammatory properties.

Scientific Research Applications

6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is widely used in scientific research due to its potent glucocorticoid activity . Its applications include:

    Chemistry: Used as a starting material for synthesizing other steroid derivatives.

    Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes.

    Medicine: Used in the development of anti-inflammatory and antiallergic medications.

    Industry: Utilized in the production of pharmaceutical formulations.

Comparison with Similar Compounds

6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is unique due to its specific fluorination pattern and potent glucocorticoid activity . Similar compounds include:

    Diflorasone diacetate: Another fluorinated glucocorticoid with similar anti-inflammatory properties.

    Fluocinolone acetonide: A related compound used for its anti-inflammatory effects.

    Triamcinolone acetonide: Known for its potent glucocorticoid activity.

These compounds share similar structures and functions but differ in their specific chemical modifications and potency.

Properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2O5/c1-12(26)30-11-19(28)15-5-4-14-16-9-18(24)17-8-13(27)6-7-22(17,3)23(16,25)20(29)10-21(14,15)2/h5-8,14,16,18,20,29H,4,9-11H2,1-3H3/t14-,16-,18-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXASFOVLXBFEEU-LKVAYOKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945953
Record name 6,9-Difluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2326-26-3
Record name (6α,11β)-21-(Acetyloxy)-6,9-difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2326-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002326263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,9-Difluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α,9-difluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
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